molecular formula C7H7BrO2 B010137 4-Bromo-3-methoxyphenol CAS No. 102127-34-4

4-Bromo-3-methoxyphenol

Cat. No.: B010137
CAS No.: 102127-34-4
M. Wt: 203.03 g/mol
InChI Key: UYDZUCNMZXCLJI-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxyphenol is an organic compound with the molecular formula C7H7BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and a methoxy group at the third position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-methoxyphenol can be synthesized through several methods. One common approach involves the bromination of 3-methoxyphenol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under mild conditions to ensure selective bromination at the desired position.

Another method involves the demethylation of 4-bromo-3-methoxyanisole using boron tribromide (BBr3) or hydrogen bromide (HBr) in acetic acid. This process removes the methoxy group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of photoredox catalysis has also been explored for the bromination of phenols, providing an environmentally friendly and efficient method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxyphenol undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom and methoxy group on the phenol ring influence the reactivity of the compound, making it susceptible to further electrophilic substitution reactions.

    Nucleophilic Aromatic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the compound to its corresponding hydroquinone.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in organic solvents.

    Demethylation: Boron tribromide (BBr3) or hydrogen bromide (HBr) in acetic acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Electrophilic Substitution: Formation of substituted phenols.

    Nucleophilic Substitution: Formation of various substituted phenols depending on the nucleophile used.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

The compound has been explored for its potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies indicate that 4-Bromo-3-methoxyphenol exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Research : There is growing interest in its potential anticancer effects, with research focusing on its ability to inhibit cancer cell proliferation .

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the synthesis of herbicides and fungicides. Its ability to modify biological pathways makes it a target for developing new agrochemical agents that can enhance crop protection while minimizing environmental impact .

Specialty Chemicals

This compound is also used in the production of dyes and pigments due to its chromophoric properties. The methoxy group enhances its solubility and stability in various solvents, making it suitable for applications in textile and paint industries .

Material Science

In material science, this compound has been investigated for its role in creating polymeric materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance performance characteristics such as durability and resistance to degradation .

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the compound could lead to effective antimicrobial agents.

Case Study 2: Synthesis of Biaryl Compounds

Research conducted at a leading university focused on using this compound as a coupling partner in Suzuki reactions, yielding high-purity biaryl compounds that are valuable in pharmaceutical applications. The study highlighted the efficiency of this compound as an intermediate in complex organic syntheses.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and methoxy group can also participate in various chemical interactions, affecting the compound’s overall reactivity and biological effects .

Comparison with Similar Compounds

4-Bromo-3-methoxyphenol can be compared with other brominated phenols and methoxyphenols:

Each of these compounds has unique properties and applications, highlighting the importance of the specific positioning of functional groups on the phenol ring.

Biological Activity

4-Bromo-3-methoxyphenol (C7H7BrO2) is a brominated phenolic compound that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the para position and a methoxy group at the meta position on the phenolic ring. Its molecular weight is approximately 203.03 g/mol. The compound's structure influences its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated notable inhibition of growth, suggesting its potential as a natural antimicrobial agent. For instance, one study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results show that the compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress .

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

A comparative analysis of similar compounds revealed that modifications in the bromine and methoxy substitutions can significantly affect their cytotoxicity profiles. For instance, compounds with additional methoxy groups showed enhanced antiproliferative activity against various cancer cell lines .

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions .
  • Microtubule Disruption : By targeting tubulin polymerization, it disrupts microtubule formation essential for mitosis, leading to cell cycle arrest .
  • Gene Expression Modulation : There is evidence suggesting that this compound may alter gene expression profiles associated with apoptosis and cell proliferation .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundBromine at para position; methoxy at meta positionAntimicrobial, antioxidant, anticancer
4-Bromo-2-methoxyphenolBromine at para position; methoxy at ortho positionVarying reactivity; less studied
3-Bromo-4-methoxyphenolBromine at meta position; methoxy at para positionDifferent cytotoxic profile

This table illustrates how variations in the positioning of functional groups can influence the biological activities of related phenolic compounds.

Case Studies

  • Cytotoxicity Assessment : A study utilized the MTT assay to evaluate the cytotoxic effects of this compound on Hep-G2 liver carcinoma cells. Results indicated significant dose-dependent cytotoxicity, reinforcing its potential as a therapeutic agent against liver cancer .
  • Microtubule Dynamics : Research on various brominated phenols demonstrated that this compound effectively disrupts microtubule integrity in tumor cells. This disruption was confirmed through immunofluorescence microscopy techniques showing altered microtubule structures post-treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3-methoxyphenol with high regioselectivity?

  • Methodological Answer : Regioselective bromination of 3-methoxyphenol can be achieved using electrophilic substitution. A controlled reaction with bromine (Br₂) in acetic acid at 0–5°C minimizes di-substitution. Alternatively, N-bromosuccinimide (NBS) in dichloromethane with a catalytic Lewis acid (e.g., FeCl₃) enhances para-bromination. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using HPLC (>98%) and melting point analysis (refer to CAS 102127-34-4 for expected physical properties) .

Q. How can researchers interpret conflicting spectral data (NMR, IR) for this compound?

  • Methodological Answer : For NMR, compare experimental 1H^1H and 13C^{13}C chemical shifts with DFT-predicted values (e.g., Gaussian 09 at B3LYP/6-311++G(d,p) level). IR spectral bands (e.g., O–H stretch at ~3200 cm⁻¹, C–Br at ~600 cm⁻¹) should align with vibrational modes calculated via quantum chemistry software. Discrepancies may arise from solvent effects or impurities; use deuterated solvents and repeat under anhydrous conditions .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and Fukui indices. Use software like Gaussian or ORCA to evaluate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental kinetics (e.g., SN2 reactions with amines) to validate computational models. Studies on analogous bromophenols suggest bromine’s electron-withdrawing effect enhances para-site reactivity .

Q. How can crystallographic data for this compound be refined to resolve disorder in the methoxy group?

  • Methodological Answer : Use SHELXL for structure refinement. Apply restraints to bond lengths and angles for the methoxy group if disorder is observed. Validate with the ADDSYM routine in PLATON to check for missed symmetry. High-resolution data (<1.0 Å) and low R-factor values (<5%) are critical. Reference SHELX’s robust handling of small-molecule twinning and disorder .

Q. What experimental protocols are advised for assessing this compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : Design dose-response assays (e.g., 0.1–100 µM) against target enzymes (e.g., tyrosinase or cytochrome P450). Use UV-Vis spectroscopy to monitor substrate depletion (e.g., L-DOPA oxidation for tyrosinase). Include positive controls (kojic acid) and negative controls (DMSO vehicle). Confirm cytotoxicity in parallel via MTT assays on mammalian cell lines (e.g., HEK293) to rule off-target effects .

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer : Reproduce measurements using differential scanning calorimetry (DSC) for melting points and gravimetric analysis for solubility. Control for polymorphic forms by recrystallizing from different solvents (e.g., ethanol vs. acetone). Cross-reference with databases like PubChem (CID 10212734-4) and validate against peer-reviewed studies .

Q. Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) involving this compound derivatives?

  • Methodological Answer : Apply multivariate regression (e.g., partial least squares) to correlate electronic descriptors (Hammett σ, logP) with bioactivity. Use software like MOE or Schrödinger to calculate descriptors. For small datasets, Bayesian inference or bootstrapping improves reliability. Validate models with external test sets and report q2q^2 and R2R^2 values .

Q. Which tools are essential for validating the crystal structure of this compound derivatives?

  • Methodological Answer : Beyond SHELXL refinement, use checkCIF/PLATON to detect voids, twinning, or missed symmetry. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., Br···H hydrogen bonds). Compare packing diagrams with Cambridge Structural Database (CSD) entries for similar bromophenols .

Q. Experimental Design

Q. How can researchers design kinetic studies to probe the stability of this compound under varying pH conditions?

  • Methodological Answer : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C. Sample aliquots at intervals (0–48 hrs) and quantify degradation via HPLC-UV. Fit data to first-order kinetics (t1/2=ln2/kt_{1/2} = \ln 2/k). Use Arrhenius plots to extrapolate stability at elevated temperatures. Confirm degradation products via LC-MS .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity. Quench excess bromine with sodium thiosulfate. Store the compound at 0–6°C in amber vials to prevent photodegradation. Monitor waste disposal per EPA guidelines (e.g., halogenated organics) .

Properties

IUPAC Name

4-bromo-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZUCNMZXCLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324513
Record name 4-Bromo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102127-34-4
Record name 4-Bromo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Methoxy-4-bromoaniline (D1) (10.0 g, 49 mmoles) in water (60 ml) and concentrated sulphuric acid (30 ml) was treated with a solution of sodium nitrite (3.4 g, 49 mmoles) in water (15 ml) dropwise keeping the temperature below 5° C. The resulting slurry was then added slowly to a mixture of water (60 ml) and concentrated sulphuric acid (30 ml) at 80° C. and stirred at this temperature for 3 hrs. The mixture was cooled and extracted with dichloromethane (2×200 ml). The organics were then extracted with 2N sodium hydroxide solutions (2×100 ml). The aqueous was washed with more dichloromethane (2×200 ml) then acidified to pH 1. Extraction with dichloromethane, drying (Na2SO4) and evaporation to dryness gave the title compound (D8) (6.95 g, 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-methoxy-phenol (1 g, 8.055 mmol) in tetrahydrofuran (30 mL) at room temperature was added N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions. The yellow reaction mixture was stirred at room temperature for 12 h. Sodium bicarbonate solution (5 mL) was added and the product was extracted with diethyl ether (2×100 mL). The organic layers were washed with brine (1×20 mL) and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 10-30% ethyl acetate in hexanes yielded 2-bromo-5-methoxy-phenol (0.801 g, 49%) and 4-bromo-5-methoxy-phenol (0.396 g, 24%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.478 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-3-methoxyphenol
4-Bromo-3-methoxyphenol
4-Bromo-3-methoxyphenol
4-Bromo-3-methoxyphenol
4-Bromo-3-methoxyphenol
4-Bromo-3-methoxyphenol

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